![molecular formula C15H17N3O3S2 B11099626 N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11099626.png)
N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexyl group, a nitro-substituted benzothiazole ring, and a sulfanylacetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves the reaction of cyclohexylamine with 6-nitro-1,3-benzothiazol-2-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Imines and other condensation products: Formed through condensation reactions with carbonyl compounds.
Scientific Research Applications
N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
Pathways Involved: It may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular functions and ultimately causing cell death in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-benzothiazol-amine: Similar structure but lacks the nitro group and sulfanylacetamide moiety.
N-cyclohexylbenzothiazole-2-sulphenamide: Similar structure but differs in the functional groups attached to the benzothiazole ring.
Uniqueness
N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is unique due to its combination of a cyclohexyl group, a nitro-substituted benzothiazole ring, and a sulfanylacetamide moiety.
Biological Activity
N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a benzothiazole derivative that has garnered attention due to its promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C17H15N3O3S2
- Molecular Weight : 373.5 g/mol
- IUPAC Name : this compound
The presence of a nitro group and a benzothiazole ring contributes significantly to its biological activity. These functional groups are known to interact with various biological targets, influencing enzyme activity and receptor binding.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity Against Various Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 μg/mL | |
Staphylococcus aureus | 16 μg/mL | |
Candida albicans | 64 μg/mL | |
Aspergillus niger | 32 μg/mL |
These findings suggest that the compound may serve as a potential therapeutic agent in treating infections caused by resistant strains.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Studies have evaluated its effects on various cancer cell lines, indicating a capacity to inhibit cell proliferation.
Table 2: Anticancer Activity Against Cancer Cell Lines
Cell Line | IC50 (μM) | Reference |
---|---|---|
HeLa (cervical cancer) | 10 μM | |
MCF7 (breast cancer) | 15 μM | |
A549 (lung cancer) | 12 μM |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The nitro group enhances the compound's ability to inhibit key enzymes involved in microbial and cancer cell metabolism.
- Receptor Binding : The benzothiazole moiety allows for effective binding to cellular receptors, triggering biochemical pathways that lead to cell death or growth inhibition.
Comparative Analysis with Similar Compounds
This compound can be compared with other benzothiazole derivatives to highlight its unique properties.
Table 3: Comparison of Biological Activities
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(3,5-dimethylphenyl)-2-[6-nitrobenzothiazole]acetamide | Benzothiazole ring; nitro group | Antimicrobial properties |
6-Nitrobenzothiazole | Nitro group on benzothiazole | Antibacterial activity |
Benzothiazole derivatives (general) | Varies; often includes sulfur and nitrogen | Broad-spectrum antimicrobial |
This compound stands out due to its specific combination of structural elements that may enhance its efficacy compared to other similar compounds.
Properties
Molecular Formula |
C15H17N3O3S2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H17N3O3S2/c19-14(16-10-4-2-1-3-5-10)9-22-15-17-12-7-6-11(18(20)21)8-13(12)23-15/h6-8,10H,1-5,9H2,(H,16,19) |
InChI Key |
OHWVMTQFUKYKQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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